molecular formula C24H21FN4O3S B2693022 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1105245-39-3

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No. B2693022
CAS RN: 1105245-39-3
M. Wt: 464.52
InChI Key: QBPSGDSFUYLOHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers, which are known to be G protein-gated inwardly-rectifying potassium (GIRK) channel activators . The molecular formula of the compound is C14H10F2N4O .


Synthesis Analysis

The compound was discovered and characterized as part of a study that identified a new ether-based scaffold and paired this with a novel sulfone-based head group to identify a potent and selective GIRK1/2 activator .


Molecular Structure Analysis

The compound is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . The molecular formula of the compound is C14H10F2N4O .


Chemical Reactions Analysis

The compound was evaluated in tier 1 DMPK assays and was found to display nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .

Scientific Research Applications

Antitubercular and Antibacterial Activities

The synthesis of N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives has shown promising results in antitubercular and antibacterial activities. These compounds, including derivatives similar in structure to the mentioned chemical, have been evaluated against tuberculosis and various bacterial strains. The studies involved molecular docking to understand the binding interactions, highlighting the potential of such compounds as potent agents against infectious diseases (Bodige et al., 2020).

Anticancer and Anti-inflammatory Agents

Research into novel pyrazolopyrimidines derivatives has identified these compounds as having significant anticancer and anti-5-lipoxygenase activities. This exploration underscores the therapeutic potential of the chemical structure in combating cancer and inflammation through the inhibition of specific pathways or enzymes involved in disease progression. The synthesis process and biological evaluation of these compounds offer insights into their mechanism of action and potential therapeutic applications (Rahmouni et al., 2016).

Molecular Interaction Studies

Investigations on similar compounds, focusing on their interaction with biological receptors, have been carried out to understand their potential as antagonists or inhibitors for specific receptors or enzymes. These studies include molecular docking and theoretical analyses to predict the efficacy of these compounds in targeting certain diseases or conditions. Such research is crucial in drug design and development, providing a foundation for creating more effective and selective therapeutic agents (Shim et al., 2002).

Fluorescent pH Sensor Development

The design and synthesis of heteroatom-containing organic fluorophores demonstrate the application of such chemical structures in creating fluorescent pH sensors. These sensors exhibit reversible emission changes in response to pH variations, making them valuable tools for analytical and diagnostic purposes. The research highlights the innovative use of chemical compounds in developing new materials for sensing technologies (Yang et al., 2013).

Mechanism of Action

The compound acts as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . This means it can open potassium channels in response to the activation of G-protein-coupled receptors.

Future Directions

The compound has shown promise as a GIRK1/2 activator . Future research could focus on further optimizing the compound’s structure to improve its potency and metabolic stability. Additionally, more studies are needed to fully understand its safety profile and potential therapeutic applications.

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-(2-fluorophenyl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O3S/c1-15-22-18(24(30)27-20-10-6-5-9-19(20)25)13-21(16-7-3-2-4-8-16)26-23(22)29(28-15)17-11-12-33(31,32)14-17/h2-10,13,17H,11-12,14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPSGDSFUYLOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4F)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.